molecular formula C13H15FO3 B7994590 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde

3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde

Cat. No.: B7994590
M. Wt: 238.25 g/mol
InChI Key: NNDHGECSMSBVOE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a tetrahydrofuran-2-yl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde typically involves multiple steps. One common approach starts with the fluorination of a benzaldehyde derivative, followed by the introduction of the tetrahydrofuran-2-yl methoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoic acid.

    Reduction: 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the tetrahydrofuran-2-yl group.

    4-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde: Similar structure but lacks the fluorine atom.

    3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoic acid: Oxidized form of the compound.

Uniqueness

3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is unique due to the presence of both the fluorine atom and the tetrahydrofuran-2-yl methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(oxolan-2-ylmethoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-13-6-10(7-15)3-4-11(13)8-16-9-12-2-1-5-17-12/h3-4,6-7,12H,1-2,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDHGECSMSBVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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